molecular formula C16H16F3N5O2 B2577913 (2-Hydroxypyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034602-97-4

(2-Hydroxypyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2577913
CAS RN: 2034602-97-4
M. Wt: 367.332
InChI Key: DFRDGVZQZJNNNW-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with other reagents . In a typical procedure, all solvents were dried by standard methods in advance and distilled before use. The reactants were added in a flask and reacted for 2–3 h at room temperature. After the reaction, the solvent was removed, water was added to the residue, the precipitate formed was filtered off and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray crystallography . The crystal structure data provides information about the atomic coordinates and displacement parameters .


Chemical Reactions Analysis

Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR and HRMS . For instance, the 1H NMR spectrum shows signals corresponding to the protons in the molecule, and the 13C NMR spectrum provides information about the carbon atoms .

Scientific Research Applications

Antiviral Activity

Compounds with similar structures have shown potential in antiviral activity. For instance, indole derivatives, which share a similar aromatic structure with your compound, have demonstrated antiviral properties .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . Given the structural similarities, it’s possible that your compound could have similar effects, although specific research would be needed to confirm this.

Anticancer Activity

The anticancer activity of similar compounds has been explored. For example, Imatinib, a compound with a similar structure, is used as a therapeutic agent to treat leukemia .

Anti-HIV Activity

Indole derivatives have shown potential in anti-HIV activity . This suggests that your compound might also have potential in this area.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties . This could be another potential application for your compound.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that your compound could potentially be used in antimicrobial applications.

Antitubercular Activity

Indole derivatives have shown potential in antitubercular activity . This suggests that your compound might also have potential in this area.

Antidiabetic Activity

Indole derivatives have shown potential in antidiabetic activity . This suggests that your compound might also have potential in this area.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and are employed in the design of privileged structures in medicinal chemistry .

properties

IUPAC Name

3-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O2/c1-10-21-12(16(17,18)19)9-13(22-10)23-5-7-24(8-6-23)15(26)11-3-2-4-20-14(11)25/h2-4,9H,5-8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRDGVZQZJNNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CNC3=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxypyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

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